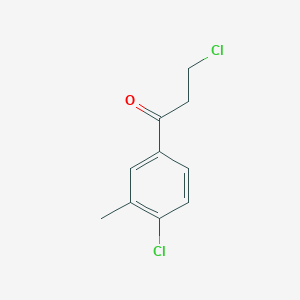![molecular formula C9H13ClO3 B8568563 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride](/img/structure/B8568563.png)
1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride
Übersicht
Beschreibung
1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride: is a chemical compound with the molecular formula C9H13ClO3. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxaspiro[4.5]decane with thionyl chloride (SOCl2) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds as follows:
1,4-Dioxaspiro[4.5]decane+SOCl2→1,4-Dioxa-spiro[4.5]decane-6-carbonyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining the reaction conditions and improving the yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride group.
Hydrolysis: In the presence of water, it can hydrolyze to form 1,4-dioxaspiro[4.5]decane-6-carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, can react with this compound under mild conditions to form corresponding amides or esters.
Hydrolysis Conditions: Typically involves aqueous acidic or basic conditions.
Major Products Formed:
Amides and Esters: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create diverse molecular structures.
Vergleich Mit ähnlichen Verbindungen
- 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid
- 1,4-Dioxa-8-azaspiro[4.5]decane
Comparison: 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. For instance, 1,4-Dioxaspiro[4.5]decane-6-carboxylic acid lacks the chloride group, making it less reactive towards nucleophiles. Similarly, 1,4-Dioxa-8-azaspiro[4.5]decane contains a nitrogen atom, altering its chemical properties and reactivity.
Eigenschaften
Molekularformel |
C9H13ClO3 |
|---|---|
Molekulargewicht |
204.65 g/mol |
IUPAC-Name |
1,4-dioxaspiro[4.5]decane-6-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO3/c10-8(11)7-3-1-2-4-9(7)12-5-6-13-9/h7H,1-6H2 |
InChI-Schlüssel |
QBIZTTMNPOFAFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C(C1)C(=O)Cl)OCCO2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
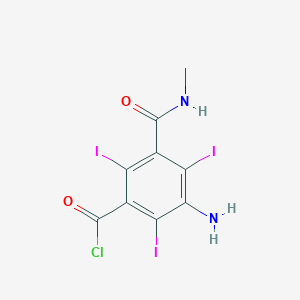
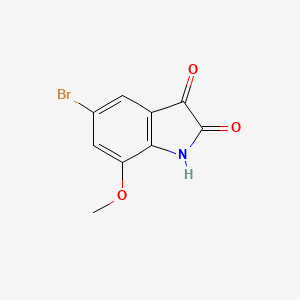
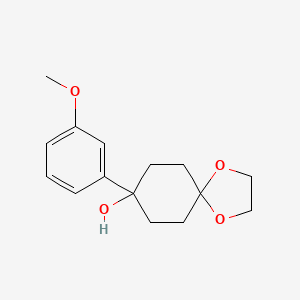
![{3-[(4-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B8568499.png)
![4-(3-bromoimidazo[1,2-b]pyridazin-6-ylamino)cyclohexanol](/img/structure/B8568506.png)

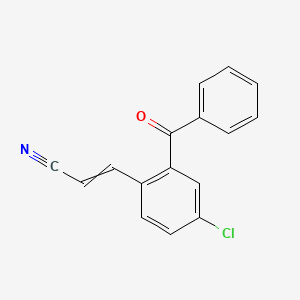
![2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B8568522.png)
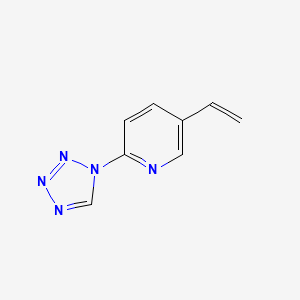
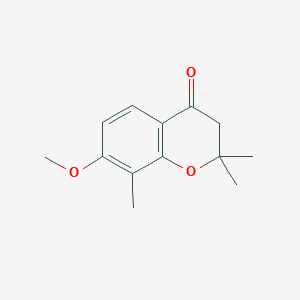
![3-Butyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B8568566.png)
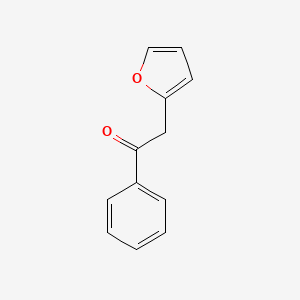
![1-Bromo-4-[(prop-2-yn-1-yl)oxy]butane](/img/structure/B8568577.png)
